molecular formula C13H14N2O B13543844 4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13543844
M. Wt: 214.26 g/mol
InChI Key: ZKFYXFWNVPBUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzaldehyde group attached to the imidazole ring, which is further substituted with a propyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the N-arylation of imidazole. One common method includes the use of hexadecyltrimethylammonium bromide as a catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The propyl group may influence the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 4-(1H-Benzimidazol-2-yl)benzaldehyde
  • 4-(2-Cyanoethylmethylamino)benzaldehyde

Uniqueness

4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack this substituent or have different functional groups .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(2-propylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H14N2O/c1-2-3-13-14-8-9-15(13)12-6-4-11(10-16)5-7-12/h4-10H,2-3H2,1H3

InChI Key

ZKFYXFWNVPBUGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1C2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.